N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide
Description
N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide is a 1,2,4-triazole derivative featuring:
- A 4-ethyl-substituted triazole core with a sulfanyl (-S-) group at position 3.
- A 2-oxoethyl linker bridging the sulfanyl group to a 4-methoxyphenylamino moiety.
- An ethyl side chain at position 1 of the triazole, leading to a 2-methylbenzamide terminal group.
This structure combines hydrogen-bonding capacity (via the amide and methoxy groups) with moderate lipophilicity, making it a candidate for biological activity studies.
Properties
IUPAC Name |
N-[1-[4-ethyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-5-28-21(16(3)24-22(30)19-9-7-6-8-15(19)2)26-27-23(28)32-14-20(29)25-17-10-12-18(31-4)13-11-17/h6-13,16H,5,14H2,1-4H3,(H,24,30)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWBXKXNWPJQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C(C)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109154 | |
| Record name | N-[1-[4-Ethyl-5-[[2-[(4-methoxyphenyl)amino]-2-oxoethyl]thio]-4H-1,2,4-triazol-3-yl]ethyl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694499-27-9 | |
| Record name | N-[1-[4-Ethyl-5-[[2-[(4-methoxyphenyl)amino]-2-oxoethyl]thio]-4H-1,2,4-triazol-3-yl]ethyl]-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694499-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-[4-Ethyl-5-[[2-[(4-methoxyphenyl)amino]-2-oxoethyl]thio]-4H-1,2,4-triazol-3-yl]ethyl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-methoxyaniline under suitable conditions.
Formation of the Benzamide Moiety: The final step involves the coupling of the triazole intermediate with 2-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Structural and Functional Comparison

*Estimated via computational tools.
Impact of Substituents on Properties
Triazole Core Modifications: Ethyl vs. Pyridinyl vs. Methoxyphenyl: The pyridinyl group in OLC-12 introduces basicity and hydrogen-bonding capacity, enhancing interactions with ion channels (e.g., Orco agonists) .
Sulfanyl-Linked Groups: 4-Methoxyphenylamino (Target) vs. 3-Methylthiophenylamino (ZINC00687359): The methoxy group increases solubility due to polarity, while methylthio adds lipophilicity, affecting logP and bioavailability . Thiophenyl-Pyrazolyl (): This heterocyclic system may improve binding to enzymes with aromatic pockets, a feature absent in the target compound.
Terminal Benzamide Variations: 2-Methyl (Target) vs. 4-Methyl (ZINC00687359): Ortho-substitution in the target compound introduces steric effects that could hinder receptor binding compared to para-substituted analogs. Benzamide vs.
Biological Activity
N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide} is a complex synthetic compound characterized by a unique arrangement of functional groups, including a triazole ring and a sulfanyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 453.6 g/mol. The structure features a triazole ring that is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety may act as an enzyme inhibitor or modulate receptor activity. Studies indicate that the sulfanyl group enhances the compound's ability to interact with cellular targets, potentially leading to significant therapeutic effects.
Antimicrobial Activity
Research has shown that derivatives containing the triazole ring exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Triazole Derivative | Antibacterial | S. aureus | 32 |
| Triazole Derivative | Antifungal | Candida albicans | 16 |
Anticancer Activity
The compound shows promise in anticancer applications, particularly through its ability to induce apoptosis in cancer cells. Studies indicate that triazole derivatives can inhibit tumor growth by interfering with cell cycle progression and promoting programmed cell death .
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases .
Case Studies
Several studies have focused on the biological evaluation of triazole derivatives:
- Antitubercular Activity : A series of triazole derivatives were tested against Mycobacterium tuberculosis, revealing MIC values ranging from 6.25 µg/mL to 1000 µg/mL. The most active compounds contained specific functional groups that enhanced their efficacy .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of the compound in inflammatory conditions. Results demonstrated significant reductions in inflammatory markers compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
